molecular formula C16H20O3 B1323876 cis-4-(2,6-Dimethylbenzoyl)cyclohexane-1-carboxylic acid CAS No. 736136-25-7

cis-4-(2,6-Dimethylbenzoyl)cyclohexane-1-carboxylic acid

Cat. No.: B1323876
CAS No.: 736136-25-7
M. Wt: 260.33 g/mol
InChI Key: RZFZOZPIIDIKJA-UHFFFAOYSA-N
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Description

Cis-4-(2,6-Dimethylbenzoyl)cyclohexane-1-carboxylic acid: is an organic compound with the molecular formula C16H20O3. It is a white powder extensively used in organic synthesis. This compound is known for its unique structure, which includes a cyclohexane ring substituted with a dimethylbenzoyl group and a carboxylic acid group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of cis-4-(2,6-Dimethylbenzoyl)cyclohexane-1-carboxylic acid typically involves the reaction of cyclohexanone with 2,6-dimethylbenzoyl chloride in the presence of a base, followed by oxidation to introduce the carboxylic acid group. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as pyridine.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques like recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: Cis-4-(2,6-Dimethylbenzoyl)cyclohexane-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: It can be reduced to form alcohols or alkanes.

    Substitution: The benzoyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) under controlled conditions.

Major Products:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of substituted benzoyl derivatives.

Scientific Research Applications

Cis-4-(2,6-Dimethylbenzoyl)cyclohexane-1-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of cis-4-(2,6-Dimethylbenzoyl)cyclohexane-1-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved often include signal transduction and metabolic processes.

Comparison with Similar Compounds

  • Cis-2-(3,4-Dimethylbenzoyl)cyclohexane-1-carboxylic acid
  • Trans-4-(2,6-Dimethylbenzoyl)cyclohexane-1-carboxylic acid

Comparison: Cis-4-(2,6-Dimethylbenzoyl)cyclohexane-1-carboxylic acid is unique due to its specific stereochemistry and substitution pattern, which can influence its reactivity and interactions with other molecules. Compared to similar compounds, it may exhibit different physical properties, such as melting point and solubility, and distinct biological activities .

Properties

IUPAC Name

4-(2,6-dimethylbenzoyl)cyclohexane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20O3/c1-10-4-3-5-11(2)14(10)15(17)12-6-8-13(9-7-12)16(18)19/h3-5,12-13H,6-9H2,1-2H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZFZOZPIIDIKJA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)C(=O)C2CCC(CC2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001207201
Record name trans-4-(2,6-Dimethylbenzoyl)cyclohexanecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001207201
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

736136-25-7
Record name trans-4-(2,6-Dimethylbenzoyl)cyclohexanecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001207201
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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